3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide
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Description
3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C15H18N4O2S2 and its molecular weight is 350.46. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
A notable application of compounds related to 3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide lies in their anticancer activities. Research by Gomha et al. (2017) demonstrated that novel pharmacophores containing the thiazole moiety, synthesized using convenient methods, were evaluated as potent anticancer agents. These compounds showed significant in vitro anticancer activity against Hepatocellular carcinoma cell lines (HepG-2), highlighting their potential in cancer therapy (Gomha et al., 2017).
Antimicrobial Activities
Another significant application is in the realm of antimicrobial activities. Studies have shown that derivatives of thiadiazole and related compounds exhibit moderate antimicrobial effects. For instance, Farag et al. (2009) reported the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating the pyrimidine ring, which displayed moderate antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Farag et al., 2009).
Enzyme Inhibition
Compounds structurally related to this compound have been investigated for their potential as enzyme inhibitors. A study by Nazir et al. (2018) involved the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which were found to be potent inhibitors of the urease enzyme, with competitive inhibition observed for certain compounds. This indicates their potential application in treating diseases related to urease enzyme activity (Nazir et al., 2018).
Synthesis and Characterization of Novel Compounds
The research and development of novel compounds with potential biological activities are a key application area. Studies such as those by Wardkhan et al. (2008) and Rateb & Abdelhamid (2004) focus on the synthesis and characterization of new thiazole, thiadiazole, and other heterocyclic derivatives, exploring their chemical properties and potential biological applications. These efforts contribute to the expansion of chemical libraries with potential therapeutic agents (Wardkhan et al., 2008); (Rateb & Abdelhamid, 2004).
Properties
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S2/c1-10(2)8-12(20)17-14-18-19-15(23-14)22-9-13(21)16-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,16,21)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSUUQZVQCTQPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.